[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Description
This compound is a highly complex spirocyclic polyether with a molecular formula of C₃₇H₅₆O₁₁ and a molecular weight of 692.83 g/mol . Its structure features:
- A spiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[...]] core, indicating multiple fused and bridged ether rings.
- A 3,4,5-trihydroxyoxan-2-yl (trihydroxylated tetrahydropyran) moiety, suggesting glycosidic or sugar-like properties.
- Six methyl groups and an acetylated hydroxy group, contributing to its hydrophobicity.
Properties
IUPAC Name |
[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMWGLPJQHSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-Hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate involves multiple steps, including the formation of the spiro and hexacyclic structures. The synthetic routes typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the correct formation of the desired product. Industrial production methods may involve the use of advanced techniques like microfluidization to achieve high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could result in alcohols or alkanes .
Scientific Research Applications
[2-Hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and molecular interactions. In biology, it may be investigated for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of [2-Hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its spirocyclic ether framework and glycosylation . Key analogues include:
Key Observations :
- Salternamide E shares glycosylation but lacks the spirocyclic ether complexity.
- T-2 Toxin has an epoxide group and simpler ring system but demonstrates how structural motifs (e.g., ether bridges) influence bioactivity .
- Synthetic spiro compounds (e.g., ) prioritize modularity, whereas the target compound’s natural origin (if applicable) may confer evolved bioactivity.
Physicochemical Properties
| Property | Target Compound | γ-Carotene (C₄₀H₅₆) | Menaquinone-4 (C₃₁H₄₀O₂) | T-2 Toxin (C₂₄H₃₄O₉) |
|---|---|---|---|---|
| Molecular Weight | 692.83 g/mol | 536.88 g/mol | 444.65 g/mol | 466.52 g/mol |
| LogP (Predicted) | 3.2 | 14.5 | 10.8 | 1.5 |
| Solubility (Water) | Low | Insoluble | Insoluble | Moderate |
| Functional Groups | Ethers, acetyl, hydroxyl, sugar | Conjugated double bonds | Isoprenoid chain, quinone | Epoxide, ester |
Analysis :
- The target compound’s low water solubility aligns with its acetyl and methyl groups, contrasting with T-2 Toxin’s moderate solubility due to polar epoxide/ester groups .
- Its logP (3.2) suggests moderate lipophilicity, suitable for membrane interaction but less extreme than carotenoids (e.g., γ-carotene, logP 14.5) .
Bioactivity and Mechanisms
While direct studies are absent, inferences from analogues suggest:
- Antimicrobial Potential: Marine glycosylated compounds (e.g., salternamide E) exhibit antifungal activity via membrane disruption .
- Enzyme Inhibition: The spirocyclic ether core may mimic sterols or terpenes, interfering with eukaryotic enzymes (e.g., lanosterol synthase) .
- Toxicity Risks : Structural similarity to T-2 Toxin’s epoxide raises concerns about ribosomal binding or oxidative stress induction, though the target compound lacks an epoxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
